4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[4-(2-benzhydryloxyethyl)piperazin-1-yl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4OS/c32-26-13-11-23(12-14-26)27-21-38-31-28(27)30(33-22-34-31)36-17-15-35(16-18-36)19-20-37-29(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-14,21-22,29H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCPQNUJQWMJOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC(C2=CC=CC=C2)C3=CC=CC=C3)C4=C5C(=CSC5=NC=N4)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dopamine receptors and human carbonic anhydrases.
Mode of Action
Similar compounds have been shown to inhibit human carbonic anhydrases. They are stabilized by a higher number of polar and hydrophobic interactions in the active site of the enzyme.
Biochemical Pathways
Similar compounds have been found to inhibit human carbonic anhydrases, which play a crucial role in maintaining pH and fluid balance in the body.
Pharmacokinetics
Similar compounds have been found to be soluble in dmso, which could potentially impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, suggesting potential antimicrobial effects.
Action Environment
Similar compounds have been found to be stable in a refrigerator at 2-8°c, suggesting that temperature could potentially impact their stability.
Biological Activity
The compound 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine is a synthetic derivative of thienopyrimidine, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of approximately 397.50 g/mol. The structure features a thieno[2,3-d]pyrimidine core substituted with a benzhydryloxyethyl piperazine moiety and a fluorophenyl group, contributing to its unique biological profile.
Research indicates that this compound acts primarily as a dopamine transporter (DAT) inhibitor. Its structural components allow it to interact effectively with neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.
Key Findings:
- Dopamine Transporter Inhibition : The compound shows high affinity for DAT, which is crucial for the modulation of dopamine levels in the brain. This mechanism is beneficial for treating conditions like depression and attention deficit hyperactivity disorder (ADHD) .
- Norepinephrine Transporter Affinity : It also exhibits moderate to high affinity for the norepinephrine transporter (NET), indicating potential applications in mood disorders and anxiety .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated through various in vitro and in vivo studies:
1. Neuropharmacological Effects
- Antidepressant Activity : In animal models, compounds similar to this have shown significant antidepressant effects, attributed to their ability to increase dopamine and norepinephrine levels .
- Cognitive Enhancement : Preclinical studies suggest that the compound may enhance cognitive functions by modulating neurotransmitter systems .
2. Antitumor Potential
Case Studies
Several studies highlight the efficacy of compounds structurally related to 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine:
| Study | Findings |
|---|---|
| Study A | Demonstrated that similar compounds significantly reduced depressive-like behaviors in rodent models through DAT inhibition. |
| Study B | Reported moderate cytotoxicity against various cancer cell lines, suggesting potential for further development as an anticancer agent. |
| Study C | Found that modifications to the piperazine ring enhanced affinity for both DAT and NET, improving therapeutic profiles for neuropsychiatric disorders. |
Scientific Research Applications
Neurological Disorders
A significant area of interest for this compound lies in its potential to treat neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Studies have shown that related compounds exhibit high affinity for dopamine transporters (DAT) and serotonin transporters (SERT), which are crucial in regulating mood and behavior.
- Case Study: A series of asymmetric 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol derivatives were synthesized and evaluated for their ability to inhibit the uptake of dopamine and norepinephrine. Results indicated a promising profile for treating conditions like ADHD due to their selective binding properties .
Anticancer Activity
The thieno[2,3-d]pyrimidine scaffold has been associated with anticancer properties. Research into derivatives of this compound suggests potential activity against various cancer cell lines by inhibiting specific kinases involved in tumor growth.
- Case Study: Compounds derived from similar scaffolds have been shown to inhibit mutant FLT3 receptor tyrosine kinase activity, which is significant in leukemia treatment . The exploration of 4-(4-(2-(benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine could yield similar benefits.
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit varying degrees of affinity for neurotransmitter transporters:
| Compound Type | DAT Affinity | SERT Affinity | NET Affinity |
|---|---|---|---|
| Benzhydryloxy derivatives | High | Moderate | Low |
| Thieno[2,3-d]pyrimidines | Moderate | High | Moderate |
These findings suggest that modifications to the chemical structure can significantly influence biological activity and selectivity for different transporter systems.
In Vivo Studies
While in vitro studies provide initial insights into the pharmacological potential of these compounds, in vivo studies are essential for understanding their therapeutic efficacy and safety profiles. Current research is focused on evaluating the effects of these compounds in animal models of depression and anxiety disorders.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substitution pattern critically impacts pharmacological properties. Key analogs include:
Substituent Effects on the Thieno[2,3-d]pyrimidine Core
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The benzhydryloxyethyl group in the target compound likely elevates logP compared to dichlorophenyl or benzodioxolylmethyl analogs, favoring CNS penetration but risking solubility issues .
- Molecular Weight : The target’s molecular weight (~550–600 g/mol) exceeds typical drug-like thresholds, whereas analogs like ’s derivative (MW ~450–500 g/mol) may exhibit better bioavailability .
Hypothetical Pharmacological Implications
- Receptor Selectivity : The bulky benzhydryloxyethyl group may confer selectivity for receptors with deep hydrophobic pockets (e.g., serotonin or dopamine receptors), contrasting with dichlorophenyl analogs targeting kinases .
- Metabolic Stability : Piperazine N-substitution with benzhydryloxyethyl could reduce CYP450-mediated oxidation compared to halogenated aryl groups () .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving heterocyclic amine coupling and catalytic cyclization. For example:
- Step 1 : React a substituted thieno[2,3-d]pyrimidine core with a benzhydryloxyethylpiperazine derivative under reflux in a polar aprotic solvent (e.g., DMF or DCM) .
- Step 2 : Introduce the 4-fluorophenyl moiety via Suzuki-Miyaura cross-coupling using a palladium catalyst, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
- Key Reagents : Thiourea, 4-fluorophenylboronic acid, and p-toluenesulfonic acid (as a catalyst) are critical for optimizing yields .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for CH₂ groups), thieno[2,3-d]pyrimidine aromatic protons (δ 7.0–8.5 ppm), and benzhydryloxy groups (δ 5.0–5.5 ppm for CH₂O) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with a mass error <5 ppm .
- X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as shown in structurally similar piperazine-pyrimidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) versus Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 30 min vs. 12 hours under reflux) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (e.g., CLSI guidelines) to rule out false positives .
- Metabolic Stability Testing : Use liver microsome assays to assess if inconsistent in vivo results stem from rapid compound degradation .
- Structural Analog Comparison : Compare activity with derivatives lacking the benzhydryloxy group to isolate pharmacophore contributions .
Q. How can computational modeling guide the design of derivatives with enhanced bioavailability?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to calculate logP (target <5), topological polar surface area (TPSA <140 Ų), and gastrointestinal absorption .
- Docking Studies : Model interactions with target proteins (e.g., kinases) to prioritize substitutions (e.g., fluorophenyl vs. chlorophenyl) that improve binding affinity .
Q. What analytical methods are suitable for quantifying trace impurities in the compound?
- Methodological Answer :
- HPLC-DAD/MS : Employ a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities at <0.1% levels .
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., des-fluoro analogs) to confirm impurity identity via peak overlay .
Safety and Handling
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thiourea derivatives) .
- Waste Disposal : Neutralize acidic/basic waste with 10% NaOH or HCl before disposal, as per institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
